REACTION_CXSMILES
|
[Li+].CC(O[Al-](OC(C)(C)C)OC(C)(C)C)(C)C.[C:18]1([C:27](OCC)=[O:28])([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:21][CH2:20][CH2:19]1.OS([O-])(=O)=O.[K+]>C1COCC1.C(OCC)(=O)C>[CH2:25]([O:24][C:22]([C:18]1([CH2:27][OH:28])[CH2:21][CH2:20][CH2:19]1)=[O:23])[CH3:26] |f:0.1,3.4,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at room temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separating the two phases
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the solvent under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |